molecular formula C13H11N5O3 B14157583 N'-[(1E)-1-(4-nitrophenyl)ethylidene]pyrazine-2-carbohydrazide

N'-[(1E)-1-(4-nitrophenyl)ethylidene]pyrazine-2-carbohydrazide

Cat. No.: B14157583
M. Wt: 285.26 g/mol
InChI Key: LMXXCGYMBZAKHQ-CXUHLZMHSA-N
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Description

N’-[(1E)-1-(4-nitrophenyl)ethylidene]pyrazine-2-carbohydrazide is a chemical compound that belongs to the class of hydrazones. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the nitrophenyl group and the pyrazine ring in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-1-(4-nitrophenyl)ethylidene]pyrazine-2-carbohydrazide typically involves the condensation reaction between 4-nitroacetophenone and pyrazine-2-carbohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as glacial acetic acid, and ethanol as the solvent. The reaction mixture is refluxed for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

While specific industrial production methods for N’-[(1E)-1-(4-nitrophenyl)ethylidene]pyrazine-2-carbohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-1-(4-nitrophenyl)ethylidene]pyrazine-2-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The hydrazone moiety can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to substitute the hydrazone group.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted hydrazones.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-[(1E)-1-(4-nitrophenyl)ethylidene]pyrazine-2-carbohydrazide involves its interaction with various molecular targets. The nitrophenyl group can interact with enzymes and proteins, leading to inhibition or activation of specific pathways. The pyrazine ring can also participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to biological targets. These interactions can result in the modulation of cellular processes, such as apoptosis and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(1E)-1-(4-chloro-3-nitrophenyl)ethylidene]methoxycarbohydrazide
  • N’-[(1E)-1-(4-nitrophenyl)ethylidene]-3-phenylpropanehydrazide
  • N’-[(1E)-1-(4-nitrophenyl)ethylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide

Uniqueness

N’-[(1E)-1-(4-nitrophenyl)ethylidene]pyrazine-2-carbohydrazide is unique due to the presence of both the nitrophenyl and pyrazine moieties in its structure. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds. The pyrazine ring enhances its ability to interact with biological targets, while the nitrophenyl group contributes to its antimicrobial and anticancer properties .

Properties

Molecular Formula

C13H11N5O3

Molecular Weight

285.26 g/mol

IUPAC Name

N-[(E)-1-(4-nitrophenyl)ethylideneamino]pyrazine-2-carboxamide

InChI

InChI=1S/C13H11N5O3/c1-9(10-2-4-11(5-3-10)18(20)21)16-17-13(19)12-8-14-6-7-15-12/h2-8H,1H3,(H,17,19)/b16-9+

InChI Key

LMXXCGYMBZAKHQ-CXUHLZMHSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=NC=CN=C1)/C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CC(=NNC(=O)C1=NC=CN=C1)C2=CC=C(C=C2)[N+](=O)[O-]

solubility

7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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